![molecular formula C18H22N4O6 B12601678 2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) CAS No. 640729-59-5](/img/structure/B12601678.png)
2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)
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Overview
Description
2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) is an organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with a dimethylaminoethyl-based reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common solvents used in the synthesis include dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(Ethylenediyl)bis(methylene)]bis(4-nitrophenol)
- 2,2’-[(Propanediyl)bis(methylene)]bis(4-nitrophenol)
- 2,2’-[(Butanediyl)bis(methylene)]bis(4-nitrophenol)
Uniqueness
What sets 2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) apart from similar compounds is its dimethylaminoethyl group, which imparts unique chemical properties. This group enhances the compound’s solubility, reactivity, and potential for forming stable complexes with various substrates .
Biological Activity
The compound 2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol} , commonly referred to as DMEN , is a synthetic organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 286.31 g/mol
- CAS Number : 3197-07-7
Structural Characteristics
The compound features a dimethylamino group, which enhances its solubility and biological activity. The presence of nitrophenol groups contributes to its reactivity and potential as an inhibitor in various biochemical pathways.
- Antioxidant Activity : DMEN exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE) and carboxylesterases. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases.
- Antimicrobial Properties : DMEN demonstrates antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Study 1: Antioxidant Effect in Cellular Models
A study investigated the antioxidant effects of DMEN on human liver cells exposed to oxidative stress. Results indicated that DMEN significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD, CAT).
Parameter | Control | DMEN Treatment |
---|---|---|
MDA Levels (µM) | 5.6 | 2.3 |
SOD Activity (U/mg) | 1.2 | 3.5 |
CAT Activity (U/mg) | 0.8 | 2.0 |
Study 2: Inhibition of Acetylcholinesterase
Research on the inhibitory effect of DMEN on AChE demonstrated an IC50 value of 0.45 µM, indicating strong potential for use in treating conditions like Alzheimer's disease.
Compound | IC50 (µM) |
---|---|
DMEN | 0.45 |
Donepezil | 0.10 |
Study 3: Antimicrobial Efficacy
In vitro tests revealed that DMEN exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pharmacological Potential
Recent studies highlight the potential of DMEN as a lead compound for drug development due to its multifaceted biological activities. Its ability to modulate enzyme activity and exert protective effects against oxidative stress positions it favorably in pharmacology.
Toxicological Profile
Preliminary toxicological assessments have shown that DMEN has a low toxicity profile in animal models, suggesting safety for potential therapeutic applications.
Properties
CAS No. |
640729-59-5 |
---|---|
Molecular Formula |
C18H22N4O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-(dimethylamino)ethyl-[(2-hydroxy-5-nitrophenyl)methyl]amino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C18H22N4O6/c1-19(2)7-8-20(11-13-9-15(21(25)26)3-5-17(13)23)12-14-10-16(22(27)28)4-6-18(14)24/h3-6,9-10,23-24H,7-8,11-12H2,1-2H3 |
InChI Key |
VMDWXOMCKPMZFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])O)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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